molecular formula C13H17Cl2NO2S B11026417 1-[(2,5-Dichlorophenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(2,5-Dichlorophenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No.: B11026417
M. Wt: 322.2 g/mol
InChI Key: LBJKBXOOSSWJNK-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]-3,5-dimethylpiperidine, also known by its chemical formula C15H17Cl2NO2S, is a sulfonamide derivative. Let’s break down its structure:

Structure: ClC6H3SO2N(CH3)2\text{Structure: } \text{Cl} \text{C}_6\text{H}_3\text{SO}_2\text{N}(\text{CH}_3)_2 Structure: ClC6​H3​SO2​N(CH3​)2​

This compound features a piperidine ring substituted with a dichlorophenylsulfonyl group. Its unique structure contributes to its intriguing properties and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1-[(2,5-Dichlorophenyl)sulfonyl]-3,5-dimethylpiperidine. One common approach involves the reaction of 2,5-dichlorobenzene sulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base (such as triethylamine). The reaction proceeds via nucleophilic substitution, resulting in the desired product.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes. These methods ensure high yields and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

1-[(2,5-Dichlorophenyl)sulfonyl]-3,5-dimethylpiperidine participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.

    Substitution: Nucleophilic substitution reactions can modify the piperidine ring.

    Common Reagents and Conditions: Reagents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are often employed for reduction. Acidic or basic conditions facilitate substitution reactions.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)sulfonyl]-3,5-dimethylpiperidine finds applications across disciplines:

    Chemistry: As a versatile building block, it contributes to the synthesis of complex molecules.

    Biology: Researchers explore its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigations focus on its potential as a drug candidate, especially in areas like inflammation or cancer.

    Industry: Its stability and reactivity make it valuable for designing novel materials or catalysts.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may inhibit enzymes, modulate signaling pathways, or interact with cellular components. Further studies are essential to unravel its precise mode of action.

Comparison with Similar Compounds

1-[(2,5-Dichlorophenyl)sulfonyl]-3,5-dimethylpiperidine stands out due to its unique combination of structural features. Similar compounds include other sulfonamides or piperidine derivatives, but none precisely match its properties.

Properties

Molecular Formula

C13H17Cl2NO2S

Molecular Weight

322.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C13H17Cl2NO2S/c1-9-5-10(2)8-16(7-9)19(17,18)13-6-11(14)3-4-12(13)15/h3-4,6,9-10H,5,7-8H2,1-2H3

InChI Key

LBJKBXOOSSWJNK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

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